9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound is a pyrimidopurine-dione derivative featuring a tricyclic core with distinct substitutions:
- Positions 1 and 7: Methyl groups, contributing to steric stabilization and metabolic resistance.
- Position 3: A naphthalen-1-ylmethyl moiety, introducing significant lipophilicity and π-π stacking capability.
Its molecular formula is C₂₄H₂₂ClN₅O₂ (calculated based on analogous structures in and ), with a molecular weight of 464.92 g/mol and an estimated logP of 3.8–4.2 (higher than simpler alkyl-substituted analogs due to the naphthalene group).
Properties
CAS No. |
876151-57-4 |
|---|---|
Molecular Formula |
C27H24ClN5O2 |
Molecular Weight |
485.97 |
IUPAC Name |
9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H24ClN5O2/c1-17-14-31(21-12-10-20(28)11-13-21)26-29-24-23(32(26)15-17)25(34)33(27(35)30(24)2)16-19-8-5-7-18-6-3-4-9-22(18)19/h3-13,17H,14-16H2,1-2H3 |
InChI Key |
UDQSEBVZZIDULC-UHFFFAOYSA-N |
SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a combination of aromatic and heterocyclic rings that contribute to its biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C27H24ClN5O2
- Molecular Weight: 486.0 g/mol
- IUPAC Name: 9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to bind to specific enzymes and receptors, modulating their activity and affecting cellular signaling pathways. Research indicates that it may act as an inhibitor or activator in these pathways, leading to alterations in cellular functions such as proliferation and apoptosis.
Antimycobacterial Activity
Research has demonstrated that derivatives of this compound exhibit promising antimycobacterial activity . For instance:
- A related compound showed a minimum inhibitory concentration (MIC) of 1 μM against Mycobacterium tuberculosis (Mtb) H37Rv strain .
- Structural modifications were explored to enhance this activity. The introduction of different substituents at specific positions on the purine core significantly affected the antimycobacterial efficacy .
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:
- The selectivity index (SI), which compares cytotoxicity against cancer cells to antimicrobial activity, has been evaluated. Compounds with high SI values indicate potential therapeutic benefits with reduced toxicity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed critical insights into how modifications to the molecular structure impact biological activity:
- Positioning of Substituents: The position of the naphthalene group was crucial for maintaining antimycobacterial activity. For example, compounds with the naphthalen-2-ylmethyl substituent showed higher efficacy compared to those with naphthalen-1-ylmethyl .
Case Study 1: Antitubercular Activity
A study focused on a series of purine derivatives identified a key compound with an MIC99 value of 4 μM against Mtb H37Rv. This research highlighted the importance of specific structural features in enhancing antitubercular properties .
Case Study 2: Cancer Cell Lines
In another investigation involving HepG2 liver cancer cells, a derivative exhibited significant cytotoxicity while maintaining a favorable selectivity index compared to standard chemotherapeutics. This suggests potential for development as an anticancer agent .
Research Findings
| Compound | Activity Type | MIC (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | Antimycobacterial | 1 | High |
| Compound B | Cytotoxicity (HepG2) | - | Moderate |
Comparison with Similar Compounds
Pyrimido[2,1-f]purine-dione Derivatives
- 9-(4-Chlorophenyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (): Differs at position 3 (ethyl vs. naphthalenylmethyl) and lacks the 7-methyl group. Lower molecular weight (359.81 g/mol) and logP (~2.5–3.0) due to smaller substituents .
1,3-Dimethyl-9-(prop-2-ynyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (Compound 24, ):
Pyrido[1,2-e]purine-dione Derivatives ()
- 3-(4-Chlorophenyl)pyrido[1,2-e]purine-2,4(1H,3H)-dione (9b):
Receptor Affinity and Enzyme Inhibition
- Octahydroisoquinolinyl-alkyl derivatives (): Compound 5 (8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione) shows dual 5-HT₁A/D₂ receptor affinity and PDE4B1 inhibition. Bulky substituents (e.g., isoquinolinyl) enhance PDE4B1 inhibition but reduce solubility .
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione ():
Impact of Naphthalenylmethyl Substitution
- The naphthalenylmethyl group in the target compound likely enhances:
- Lipophilicity : Favoring blood-brain barrier penetration (relevant for CNS targets).
- Aromatic interactions : Strengthening binding to hydrophobic pockets in enzymes/receptors.
- Metabolic resistance : Bulky groups may shield the core from cytochrome P450 oxidation.
Physicochemical and Pharmacokinetic Properties
Computational and Analytical Comparisons
- Similarity Metrics : Tanimoto coefficients () indicate moderate similarity (~60–70%) between the target compound and MAO-B inhibitors (e.g., ), driven by shared tricyclic cores and halogenated aryl groups .
- Molecular Networking (): LC-MS/MS fragmentation patterns of the target compound would cluster with other pyrimidopurine-diones but diverge from pyrido/pyrrolo analogs due to core structure differences .
Q & A
Q. What are the key steps in synthesizing this compound, and how can purity be optimized?
The synthesis involves multi-step reactions, including cyclization and functional group modifications. A critical step is the introduction of the naphthalen-1-ylmethyl group via Suzuki-Miyaura coupling (for analogous compounds), requiring precise control of catalysts (e.g., Pd-based) and reaction time . Purity optimization often employs column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) . Reaction parameters (e.g., temperature, solvent polarity) must be systematically tested using Design of Experiments (DOE) to minimize side products .
Q. How is the molecular structure confirmed post-synthesis?
Structural confirmation relies on spectroscopic and analytical techniques:
- NMR : Assigns proton environments (e.g., methyl groups at δ 3.24 ppm in similar purine derivatives) and aromatic substituents .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- IR Spectroscopy : Identifies carbonyl stretches (~1705 cm⁻¹ for dione groups) .
- Elemental Analysis : Confirms C, H, N composition within ±0.3% deviation .
Q. What preliminary biological screening methods are recommended?
Initial screening focuses on in vitro assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ calculations .
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory Activity : COX-2 inhibition measured via ELISA .
Advanced Research Questions
Q. How can synthetic yield be improved while maintaining stereochemical integrity?
Optimize catalytic systems : For Suzuki-Miyaura coupling, test Pd(PPh₃)₄ with Buchwald-Hartwig ligands to enhance cross-coupling efficiency . Use chiral auxiliaries or asymmetric catalysis (e.g., BINAP ligands) to control stereocenters . Monitor reaction progress via real-time HPLC to adjust parameters dynamically .
Q. How to resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability or impurity interference. Mitigate by:
- Standardizing Assays : Use identical cell lines/passage numbers and control batches .
- Purity Validation : Quantify impurities via LC-MS and correlate with bioactivity outliers .
- Target Validation : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What computational methods predict structure-activity relationships (SAR)?
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., ATP-binding pockets) .
- QSAR Modeling : Train models on substituent effects (e.g., chlorophenyl vs. methoxyphenyl on logP) .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to explain reactivity .
Q. How does crystallography inform conformational stability?
Single-crystal X-ray diffraction reveals:
- Dihedral Angles : Between aromatic rings (e.g., naphthalene and pyrimido core), influencing π-π stacking .
- Hydrogen Bonding : Stabilizes the dione moiety, critical for binding affinity .
- Thermal Parameters : B-factors indicate flexibility in the tetrahydropyrimido ring .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | 80–100°C (cyclization step) | >90°C increases side products | |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Higher loading reduces ee | |
| Solvent | DMF:H₂O (9:1) | Polar aprotic enhances rate |
Q. Table 2: Spectroscopic Benchmarks for Structural Validation
| Technique | Key Signals | Diagnostic Use | Reference |
|---|---|---|---|
| ¹H NMR | δ 1.92–2.24 (m, CH₂) | Confirms tetrahydropyrimido ring | |
| ¹³C NMR | 162.41 ppm (C=O) | Dione group identification | |
| IR | 1705 cm⁻¹ (C=O stretch) | Differentiates dione vs. lactam |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
